molecular formula C22H21N3O2 B2974179 N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine CAS No. 364742-15-4

N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine

Cat. No.: B2974179
CAS No.: 364742-15-4
M. Wt: 359.429
InChI Key: NPIICRVNFVQQQJ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of methoxy groups attached to benzyl and phenyl rings, which are further connected to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Methoxybenzyl and Methoxyphenyl Groups: The methoxybenzyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. For instance, the reaction of 4-methoxybenzyl chloride with the benzimidazole derivative in the presence of a base like potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The methoxy groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-1H-benzimidazol-5-amine
  • 1-(4-methoxyphenyl)-1H-benzimidazol-5-amine
  • N-(4-methoxybenzyl)-1H-benzimidazol-2-amine

Uniqueness

N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine is unique due to the presence of both methoxybenzyl and methoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-26-19-8-3-16(4-9-19)14-23-17-5-12-22-21(13-17)24-15-25(22)18-6-10-20(27-2)11-7-18/h3-13,15,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIICRVNFVQQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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